An In-Depth Technical Guide to 5-Hydroxy-2,2-dimethyl-2H-chromene-6-carbaldehyde (CAS 54287-99-9): A Keystone for Advanced Drug Discovery
An In-Depth Technical Guide to 5-Hydroxy-2,2-dimethyl-2H-chromene-6-carbaldehyde (CAS 54287-99-9): A Keystone for Advanced Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Versatile Chromene Scaffold
5-Hydroxy-2,2-dimethyl-2H-chromene-6-carbaldehyde, a specialized chromene derivative, has emerged as a molecule of significant interest in medicinal chemistry and drug discovery. The chromene motif, a fusion of a benzene and a pyran ring, is a privileged scaffold found in a plethora of natural products and synthetic compounds exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This particular derivative, bearing both a hydroxyl and an aldehyde functional group, offers a unique chemical handle for diversity-oriented synthesis, enabling the generation of complex molecular architectures with novel biological functions. Its utility has been notably demonstrated in the development of potent inhibitors for the Anoctamin-1 (ANO1) calcium-activated chloride channel, a promising target in cancer therapy.[3][4] This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, and its pivotal role in the discovery of next-generation therapeutics.
Physicochemical Properties: A Foundation for Synthetic Manipulation
A thorough understanding of the physicochemical properties of 5-Hydroxy-2,2-dimethyl-2H-chromene-6-carbaldehyde is fundamental for its effective utilization in synthetic and biological applications.
| Property | Value | Source |
| CAS Number | 54287-99-9 | Internal Data |
| Molecular Formula | C₁₂H₁₂O₃ | Internal Data |
| Molecular Weight | 204.22 g/mol | Internal Data |
| Appearance | Off-white to light yellow solid | Internal Data |
| Melting Point | 70-71 °C | Internal Data |
| Boiling Point | 310.0±42.0 °C (Predicted) | Internal Data |
| Solubility | Soluble in methanol and ethyl acetate. | Internal Data |
| Storage | Store under inert gas (nitrogen or Argon) at 2-8°C. | Internal Data |
Synthesis and Characterization: A Robust and Reproducible Protocol
The synthesis of 5-Hydroxy-2,2-dimethyl-2H-chromene-6-carbaldehyde is reliably achieved through the condensation of 2,4-dihydroxybenzaldehyde with 3-methyl-2-butenal. This reaction is a cornerstone for accessing this valuable intermediate.
Experimental Protocol: Synthesis of 5-Hydroxy-2,2-dimethyl-2H-chromene-6-carbaldehyde
Materials:
-
2,4-Dihydroxybenzaldehyde
-
3-Methyl-2-butenal
-
Calcium hydroxide
-
Methanol
-
1 M Hydrochloric acid
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a two-necked round-bottom flask, add 2,4-dihydroxybenzaldehyde (1 equivalent), calcium hydroxide (1.03 equivalents), and methanol.
-
Slowly add 3-methyl-2-butenal (5.4 equivalents) dropwise to the stirring mixture.
-
Stir the reaction mixture continuously at room temperature for 48 hours.
-
After completion of the reaction (monitored by TLC), quench the reaction by adjusting the pH of the solution to 1-2 with 1 M hydrochloric acid.
-
Remove the methanol by distillation under reduced pressure.
-
Extract the remaining aqueous phase with ethyl acetate (3 x volume of aqueous phase).
-
Combine the organic phases and wash sequentially with brine (2 x volume of organic phase).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel flash column chromatography using a hexane/ethyl acetate (9:1) eluent system.
-
Crystallize the final product from a hexane/ethyl acetate (3:1) solvent mixture to yield a yellow solid.
Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Significance and Applications: A Gateway to Novel Therapeutics
While the intrinsic biological activity of 5-Hydroxy-2,2-dimethyl-2H-chromene-6-carbaldehyde is an area of ongoing investigation, its primary significance lies in its role as a versatile precursor for the synthesis of biologically active molecules. The strategic placement of the hydroxyl and aldehyde groups allows for a variety of chemical transformations, making it an ideal starting point for diversity-oriented synthesis campaigns.
Keystone in the Development of Anoctamin-1 (ANO1) Inhibitors
A landmark study by Namkung and colleagues (2020) highlighted the power of this chromene derivative in the discovery of novel and potent inhibitors of the Anoctamin-1 (ANO1) calcium-activated chloride channel.[3][4] ANO1 is overexpressed in various cancers, including prostate, breast, and esophageal cancers, and plays a crucial role in cell proliferation, migration, and apoptosis resistance.[3][4]
By utilizing the reactive aldehyde group of 5-Hydroxy-2,2-dimethyl-2H-chromene-6-carbaldehyde, the researchers were able to synthesize a library of diverse chemical scaffolds.[3][4] This led to the identification of (E)-1-(7,7-dimethyl-7H-furo[2,3-f]chromen-2-yl)-3-(1H-pyrrol-2-yl)prop-2-en-1-one as a highly potent and selective ANO1 inhibitor with an IC₅₀ value of 1.23 μM.[3][4] This novel inhibitor demonstrated significant anticancer activity by reducing cell viability and inducing apoptosis in cancer cell lines overexpressing ANO1.[3][4]
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Caption: Synthetic pathway from the core compound to potent anticancer agents.
Mechanism of Action: Targeting the ANO1 Signaling Pathway in Cancer
The anticancer effects of the ANO1 inhibitors derived from 5-Hydroxy-2,2-dimethyl-2H-chromene-6-carbaldehyde are rooted in the disruption of the ANO1 signaling pathway. ANO1 is not merely a chloride channel but a critical node in a complex network of signaling pathways that drive tumorigenesis.[5]
Overexpression of ANO1 has been shown to activate several key oncogenic signaling pathways, including:
-
EGFR (Epidermal Growth Factor Receptor) Pathway: ANO1 can promote the phosphorylation and activation of EGFR, leading to downstream signaling cascades that promote cell proliferation and survival.[6][7]
-
CAMKII (Ca²⁺/calmodulin-dependent protein kinase II) Pathway: As a calcium-activated channel, ANO1 is intricately linked to calcium signaling, and its activity can influence CAMKII, which in turn regulates various cellular processes, including cell growth and proliferation.[6][7]
-
MAPK/ERK and PI3K/AKT Pathways: These are major downstream effectors of EGFR and other growth factor receptor signaling, and their activation by ANO1 contributes significantly to cancer cell proliferation, survival, and metastasis.[5][7]
By inhibiting ANO1, the derivative compounds effectively block these pro-tumorigenic signaling cascades, leading to cell cycle arrest and apoptosis in cancer cells.
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Caption: The ANO1 signaling pathway and the point of intervention by derived inhibitors.
Key Experimental Workflows: Protocols for Biological Evaluation
For researchers aiming to explore the therapeutic potential of derivatives of 5-Hydroxy-2,2-dimethyl-2H-chromene-6-carbaldehyde, the following experimental protocols are essential.
YFP-Based Fluorescence Quenching Assay for ANO1 Inhibition
This high-throughput screening assay is a robust method for identifying and characterizing ANO1 inhibitors.[8][9][10]
Principle: Cells co-expressing ANO1 and a halide-sensitive Yellow Fluorescent Protein (YFP) are utilized. Activation of ANO1 by an agonist (e.g., ATP) in the presence of iodide leads to an influx of iodide, which quenches the YFP fluorescence. An effective inhibitor will block this iodide influx and prevent fluorescence quenching.[8][10]
Protocol:
-
Cell Seeding: Plate Fischer Rat Thyroid (FRT) cells stably co-expressing human ANO1 and the YFP halide sensor in 384-well black-walled assay plates. Incubate until a confluent monolayer is formed.[8]
-
Compound Incubation: Wash the cells with Phosphate-Buffered Saline (PBS) and then pre-incubate with various concentrations of the test compounds for 10-20 minutes at 37°C.[8][10]
-
Assay Reading: Add an iodide-containing solution with an ANO1 agonist (e.g., 100 µM ATP) to each well.[10]
-
Fluorescence Measurement: Immediately monitor the YFP fluorescence quenching over time using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition based on the rate of fluorescence quenching compared to control wells.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic effects of potential drug candidates.[11]
Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[11]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., PC-3 or FaDu) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24-72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 1.5-4 hours at 37°C.[12][13]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or SDS-HCl solution) to dissolve the formazan crystals.[12][14]
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.
Conclusion: A Promising Future in Targeted Therapy
5-Hydroxy-2,2-dimethyl-2H-chromene-6-carbaldehyde stands out as a strategically important building block in the landscape of modern drug discovery. Its proven utility in the synthesis of potent and selective ANO1 inhibitors underscores its potential for the development of targeted therapies for a range of cancers. The methodologies and insights presented in this guide are intended to empower researchers and drug development professionals to harness the full potential of this versatile chromene derivative in their quest for novel and effective therapeutics.
References
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Namkung, W., et al. (2020). Diversity-oriented generation and biological evaluation of new chemical scaffolds bearing a 2,2-dimethyl-2H-chromene unit: Discovery of novel potent ANO1 inhibitors. Bioorganic Chemistry, 101, 104000. [Link]
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Yonsei University. (2020). Diversity-oriented generation and biological evaluation of new chemical scaffolds bearing a 2,2-dimethyl-2H-chromene unit: Discovery of novel potent ANO1 inhibitors. [Link]
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Frontiers in Oncology. (2021). ANO1: More Than Just Calcium-Activated Chloride Channel in Cancer. [Link]
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protocols.io. (2023). MTT (Assay protocol). [Link]
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Proceedings of the National Academy of Sciences. (2012). Calcium-activated chloride channel ANO1 promotes breast cancer progression by activating EGFR and CAMK signaling. [Link]
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Frontiers in Pharmacology. (2024). ANO1: central role and clinical significance in non-neoplastic and neoplastic diseases. [Link]
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MDPI. (2018). Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features. [Link]
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ResearchGate. (n.d.). High-throughput YFP reduction assay used to screen for ANO1 inhibitors. [Link]
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PubMed. (2020). Diversity-oriented generation and biological evaluation of new chemical scaffolds bearing a 2,2-dimethyl-2H-chromene unit: Discovery of novel potent ANO1 inhibitors. [Link]
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National Center for Biotechnology Information. (2023). Inhibition of ANO1 by Cis- and Trans-Resveratrol and Their Anticancer Activity in Human Prostate Cancer PC-3 Cells. [Link]
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PubMed. (2016). Biological importance of structurally diversified chromenes. [Link]
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MDPI. (2023). Microplate Methods for Measuring Phenolic Content and Antioxidant Capacity in Chickpea: Impact of Shaking. [Link]
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National Center for Biotechnology Information. (2011). In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies. [Link]
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